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molecular formula C10H10N2O4 B8299808 5-Methoxy-2-methyl-6-nitroisoindolin-1-one

5-Methoxy-2-methyl-6-nitroisoindolin-1-one

Cat. No. B8299808
M. Wt: 222.20 g/mol
InChI Key: ZIUHOZMHMHMQLK-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

To crude 2-(bromomethyl)-4-methoxy-5-nitrobenzoate (<4 mmol) in methanol (36 mL) was added Et3N (0.68 mL, 4.8 mmol) and methylamine in EtOH (0.6 mL, ˜8 M in EtOH, 4.8 mmol). The mixture was heated to 70° C. for 5 h. and then EtOAc (30 mL) and 2M HCl(aq) (30 mL) was added. The layers were separated and the aqueous layer was extracted with EtOAc (2×30 mL). The combined organic fractions were passed through a hydrophobic frit and the solvent was removed in vacuo. Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane then EtOAc-10% MeOH in DCM) gave impure 5-methoxy-2-methyl-6-nitroisoindolin-1-one (487 mg) as a brown solid. The crude material was used directly in the next reaction without any further purification.
Name
2-(bromomethyl)-4-methoxy-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([N+:14]([O-:16])=[O:15])=[CH:8][C:4]=1[C:5]([O-])=[O:6].C[CH2:18][N:19](CC)CC.CN.CCO.Cl>CO.CCOC(C)=O>[CH3:13][O:12][C:10]1[CH:11]=[C:3]2[C:4](=[CH:8][C:9]=1[N+:14]([O-:16])=[O:15])[C:5](=[O:6])[N:19]([CH3:18])[CH2:2]2

Inputs

Step One
Name
2-(bromomethyl)-4-methoxy-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C(=O)[O-])C=C(C(=C1)OC)[N+](=O)[O-]
Name
Quantity
0.68 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0.6 mL
Type
reactant
Smiles
CCO
Name
Quantity
36 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×30 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CN(C(C2=CC1[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 487 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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